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Compound of Interest

Compound Name:
2-chloro-2-phenyl-N-(4-

piperidinophenyl)acetamide

CAS No.: 860609-11-6

Cat. No.: B2616638

Get Quote

Executive Summary
2-Chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a specialized

-haloamide intermediate characterized by a lipophilic biphenyl-like core disrupted by an amide
linkage and a basic piperidine tail. Functioning primarily as a high-reactivity electrophile, this
compound serves as a critical scaffold in the synthesis of complex pharmaceutical agents,
particularly in the development of GPCR ligands (e.g., NK1 antagonists) and ion channel
modulators. Its

-chloro moiety allows for facile nucleophilic substitution, enabling the introduction of diverse
pharmacophores.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]
This section establishes the foundational metrics for the compound. The molecular weight and

formula are derived ab initio from the structural components: a 2-chloro-2-phenylacetyl
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headgroup and a 4-(piperidin-1-yl)aniline tail.

Structural Constants
Property Value Notes

IUPAC Name

2-chloro-2-phenyl-N-[4-

(piperidin-1-

yl)phenyl]acetamide

Molecular Formula C₁₉H₂₁ClN₂O

Molecular Weight 328.84 g/mol Monoisotopic Mass: ~328.13

CAS Number Not Assigned (Custom Entity)

Component CAS: 2912-62-1

(Acid Chloride), 2359-60-6

(Amine)

Physical State Solid (Predicted)
Likely off-white to pale yellow

crystalline powder

Solubility
Low in Water; High in DCM,

DMSO, DMF

Lipophilic (cLogP ~3.5–4.[1][2]

[3]0)

Structural Breakdown[3]
Electrophilic Center: The

-carbon (C2) bears both a chlorine atom and a phenyl ring. The electron-withdrawing effect
of the carbonyl and the phenyl ring makes the C-Cl bond highly susceptible to

displacement.

Linker: The amide bond provides rigidity and hydrogen bond donor capability.

Basic Terminus: The 4-piperidinophenyl group acts as a bulky, lipophilic base, often targeting

hydrophobic pockets in receptor binding sites.

Synthetic Methodology
The synthesis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide follows a classic

Nucleophilic Acyl Substitution pathway. This protocol ensures high yield and purity by utilizing
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acid chloride activation under basic conditions to scavenge the generated HCl.

Reaction Scheme
Reagents:

Substrate A: 4-(Piperidin-1-yl)aniline (1.0 eq) [CAS: 2359-60-6]

Substrate B:

-Chlorophenylacetyl chloride (1.1 eq) [CAS: 2912-62-1]

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar

and nitrogen inlet, dissolve 4-(piperidin-1-yl)aniline (10 mmol, 1.76 g) in anhydrous DCM (50

mL).

Base Addition: Add Triethylamine (12 mmol, 1.67 mL) to the solution. Cool the mixture to 0°C

using an ice bath to control the exotherm.

Acylation: Dropwise add a solution of

-chlorophenylacetyl chloride (11 mmol, 2.08 g) in DCM (10 mL) over 15 minutes. The
solution will likely darken slightly.

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor

conversion via TLC (System: Hexane/EtOAc 7:3).

Quench & Workup:

Quench with saturated aqueous

(50 mL).

Extract the aqueous layer with DCM (2 x 30 mL).
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Combine organic layers and wash with Brine (50 mL).

Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: The crude residue is typically recrystallized from Ethanol/Hexane or purified via

flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes) to yield the target

as a solid.

Mechanistic Pathways & Logic
The following diagram illustrates the synthesis logic and the subsequent reactivity potential of

the molecule. The

-chloro position is the "hotspot" for further derivatization.

4-(Piperidin-1-yl)aniline
(Nucleophile)

Tetrahedral Intermediate

Attack on C=O

α-Chlorophenylacetyl Chloride
(Electrophile)

+ TEA (-HCl)
2-Chloro-2-phenyl-N-

(4-piperidinophenyl)acetamide
Elimination of Cl- α-Amino Amides

(Post-Functionalization)
SN2 w/ Amines

Click to download full resolution via product page

Figure 1: Synthetic pathway and downstream reactivity logic. The formation proceeds via

nucleophilic attack on the acyl chloride, followed by elimination to form the stable amide bond.

Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed. These values

are predicted based on the fragmentation patterns of the constituent moieties.

Proton NMR ( H-NMR, 400 MHz, )
8.20 ppm (s, 1H): Amide

(Broad singlet, exchangeable).
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7.30–7.50 ppm (m, 5H): Phenyl ring protons (from the acid part).

7.35 ppm (d, 2H): Phenylene protons adjacent to the amide.

6.85 ppm (d, 2H): Phenylene protons adjacent to the piperidine.

5.40 ppm (s, 1H):

-Methine proton (

). This is a diagnostic singlet; its shift is deshielded by both the Cl and the Phenyl ring.

3.10 ppm (t, 4H): Piperidine

protons.

1.50–1.70 ppm (m, 6H): Piperidine

(C3, C4, C5).

Mass Spectrometry (ESI-MS)
Expected

: 329.13 Da.

Isotope Pattern: A characteristic M+2 peak at ~331.13 Da (approx. 33% intensity of the base

peak) will confirm the presence of a single Chlorine atom.

Reactivity & Downstream Applications[5]
This molecule is rarely the final drug; it is a Late-Stage Intermediate (LSI). The

-chloro group serves as a leaving group for constructing

-amino amides, a motif common in sodium channel blockers and analgesics.

Experimental Workflow for Derivatization
To convert the title compound into a bioactive amine derivative:

Dissolve the title compound in Acetonitrile (ACN).
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Add excess secondary amine (e.g., Morpholine, Pyrrolidine) and

.

Heat to 60°C for 4-6 hours.

The Chlorine is displaced via

, yielding the

-amino-2-phenyl-N-(4-piperidinophenyl)acetamide.

2-Chloro-2-phenyl-N-
(4-piperidinophenyl)acetamide

SN2 Transition State

Heat (60°C)

Secondary Amine (HNR2)
+ K2CO3 / ACN

α-Amino-α-phenyl Amide
(Bioactive Scaffold)

- KCl

Click to download full resolution via product page

Figure 2: Functionalization workflow converting the

-chloro linker into a bioactive amino-amide scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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